molecular formula C6H9N3O2 B3362675 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid CAS No. 1006322-92-4

4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B3362675
CAS No.: 1006322-92-4
M. Wt: 155.15 g/mol
InChI Key: AQXFKFVHCZFFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid” is a unique chemical compound. It belongs to the class of organic compounds known as phenylpyrazoles . The empirical formula for this compound is C12H20N4O and it has a molecular weight of 236.31 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CCn1cc(N)c(n1)C(=O)NC2CCCCC2 . This indicates that the compound contains a pyrazole ring with an amino group at the 4th position and an ethyl group at the 1st position. The pyrazole ring is also attached to a carboxylic acid group at the 3rd position .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the sources retrieved, pyrazoles in general are known to participate in various chemical reactions. For instance, they can undergo [3+2] cycloaddition reactions .

Properties

IUPAC Name

4-amino-1-ethylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-9-3-4(7)5(8-9)6(10)11/h3H,2,7H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXFKFVHCZFFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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